
1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol” is a chemical compound with the molecular formula C23H40O9 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C23H40O9/c24-6-7-25-8-9-26-10-11-27-12-13-28-14-15-29-16-17-30-18-19-31-20-21-32-22-23-4-2-1-3-5-23/h1-5,24H,6-22H2 . This indicates the presence of a phenyl group attached to a long chain of oxygen and carbon atoms, ending with a hydroxyl group.Physical And Chemical Properties Analysis
This compound has a molecular weight of 460.57 . It is a liquid at room temperature and should be stored in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
GC-MS Characterization in Acetylated β-D-Glucopyranosides
Research by Jerković and Mastelić (2004) focuses on the characterization of acetylated β-D-glucopyranosides, including compounds similar to 1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol, using Gas Chromatography-Mass Spectrometry (GC-MS). This study highlights the analytical approach for understanding the molecular structure and properties of such compounds (Jerković & Mastelić, 2004).
Synthesis and Biological Activity in Cancer Research
Karoli et al. (2005) discuss the synthesis and biological activity of phosphosulfomannan analogs, including molecules structurally related to 1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol. These compounds show potential as angiogenesis inhibitors in cancer research, displaying inhibitory effects on heparanase and binding to growth factors (Karoli et al., 2005).
Phytochemistry and Pharmacological Activity
Xue and Yang (2016) review the pharmacological activities of phenylethanoid glycosides (PhGs), which are structurally related to 1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol. Their study encompasses the neuroprotective, anti-inflammatory, antioxidant, antibacterial, antiviral, and cytotoxic properties of these compounds (Xue & Yang, 2016).
Eco-sustainable Synthesis and Biological Evaluation
Gupta et al. (2016) delve into the eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives, including compounds similar to 1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol. Their research is focused on developing green chemistry approaches for synthesizing compounds with anticancer, antibacterial, and DNA-binding potential (Gupta et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .
Wirkmechanismus
Mode of Action
It is known that the compound has amphiphilic properties, with a hydrophilic polyethylene glycol (PEG) chain and a hydrophobic benzyl group . This allows it to interact with a wide range of biological molecules and structures .
Biochemical Pathways
Given its amphiphilic nature, it could potentially interact with a variety of biochemical pathways, particularly those involving membrane proteins and lipid bilayers .
Pharmacokinetics
Due to its amphiphilic nature, it is likely to have good bioavailability and can interact with a wide range of biological targets .
Result of Action
Given its amphiphilic nature, it is likely to interact with a wide range of biological molecules and structures, potentially leading to a variety of cellular effects .
Action Environment
The action, efficacy, and stability of Benzyl-PEG8-alcohol can be influenced by various environmental factors. For example, the presence of other amphiphilic molecules, the pH of the environment, and the presence of specific biological targets can all potentially influence the action of this compound .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40O9/c24-6-7-25-8-9-26-10-11-27-12-13-28-14-15-29-16-17-30-18-19-31-20-21-32-22-23-4-2-1-3-5-23/h1-5,24H,6-22H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJXPXAFUAPRSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726421 |
Source


|
| Record name | 1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol | |
CAS RN |
477775-73-8 |
Source


|
| Record name | 1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1528885.png)

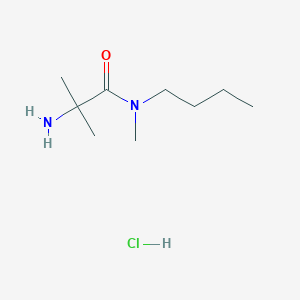


![1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1528893.png)
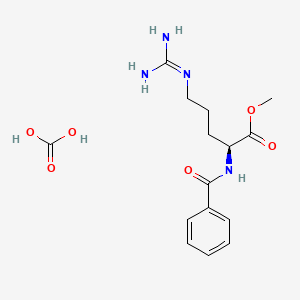
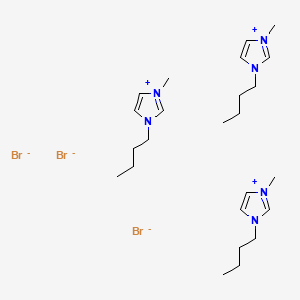
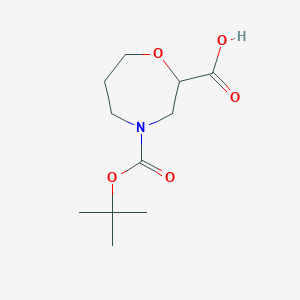
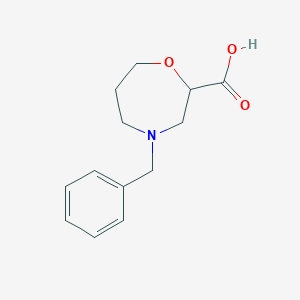

![(3R,4S)-4-(2,5-Dichlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1528905.png)

